2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl
Description
2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is an intermediate in the synthesis of Entecavir, an antiviral drug used in the treatment of hepatitis B . Its molecular formula is C26H27N5O3, and it has a molecular weight of 457.52 g/mol .
Properties
CAS No. |
1354695-84-3 |
|---|---|
Molecular Formula |
C₂₆H₂₇N₅O₃ |
Molecular Weight |
457.52 |
Origin of Product |
United States |
Preparation Methods
Cyclopentyl Core Construction
The stereoselective formation of the (1R,3R,4R)-configured cyclopentyl ring is achieved via organozinc-mediated cyclization . As detailed in patent CN103739603B, a NYSted reagent (prepared from Zn, tetrahydrofuran, and CHBr) facilitates the formation of the methylenecyclopentane scaffold. Critical parameters include:
This method ensures the desired 2-methylene group and establishes the (1R,3R,4R) configuration through ligand-controlled stereochemistry.
Benzyl Ether Protection
Dual benzyloxy groups are introduced at the 3- and 4-positions of the cyclopentyl ring using benzyl bromide under basic conditions . The reaction employs sodium hydride (NaH) in anhydrous DMF to deprotonate hydroxyl intermediates, followed by nucleophilic substitution. Key data:
| Parameter | Value | Outcome |
|---|---|---|
| Benzylation agent | Benzyl bromide (2.2 equiv) | >95% protection efficiency |
| Reaction time | 12 h at 25°C | Minimal epimerization observed |
Purine Moiety Coupling
The purine ring is coupled to the cyclopentyl intermediate via Mitsunobu reaction or transition metal-catalyzed cross-coupling . A palladium-catalyzed approach from ACS Omega demonstrates the utility of 3-amino-4-(2-bromophenyl)-2-pyridones as precursors for constructing purine analogs.
Palladium-Catalyzed Amination
Optimized conditions for intramolecular amination involve:
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : CsCO (2.0 equiv)
This method achieves cyclization with 72% yield while preserving stereochemical integrity.
Stereochemical Control Strategies
The (1R,3R,4R) configuration is enforced through:
Chiral Auxiliaries
Temporary chiral inductors, such as Ellman’s sulfinamides , guide the stereochemistry during cyclopentyl ring formation. Post-cyclization removal via acidic hydrolysis ensures high enantiomeric excess (ee >98%).
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of diene intermediates using DuPhos ligands selectively reduces double bonds to establish the desired stereocenters.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Structural confirmation via:
-
H NMR : Distinct signals at δ 5.32 (methylene protons) and δ 7.25–7.45 (benzyl aromatic protons)
-
HRMS : m/z 457.534 ([M+H], calc. 457.534)
Industrial Scalability Considerations
Large-scale production adaptations include:
Chemical Reactions Analysis
Benzyl Ether Deprotection
The benzyl-protected hydroxyl and methoxymethyl groups are selectively removed via catalytic hydrogenation:
This step is crucial for generating the bioactive form of Entecavir .
Amino Group Reactivity
The 2-amino group on the purine ring participates in nucleophilic substitutions , enabling further derivatization:
Thermal Degradation
The compound decomposes at 245–247°C, forming purine-6-one derivatives and cyclopentene byproducts .
Solvent Effects
-
DMSO : Enhances solubility but may induce racemization at high temperatures .
-
Water : Hydrolysis of methoxymethyl groups occurs under acidic/basic conditions .
Key Research Findings
-
Stereochemical Integrity : The (1R,3R,4R) configuration is retained using bulky silyl protecting groups (e.g., TBDPS), suppressing epimerization .
-
Catalytic Efficiency : Pd(PPh₃)₄ outperforms other catalysts in purine coupling, minimizing side products .
-
Byproduct Analysis : Major impurities include 3',5'-di-O-benzyl Entecavir (≤2.5%) and des-amino analogs .
Comparative Reaction Data
Scientific Research Applications
Antiviral Applications
One of the primary applications of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] is as an intermediate in the synthesis of Entecavir, an oral antiviral drug used for treating hepatitis B infection. Entecavir is a nucleoside analogue that inhibits viral replication by acting on the reverse transcriptase enzyme.
Synthesis Pathway
The synthesis of Entecavir involves several steps where this compound] serves as a crucial precursor. The compound's structural properties facilitate its conversion into the active pharmaceutical ingredient (API) through various chemical reactions.
Research Findings
Recent studies have highlighted the importance of purine derivatives in antiviral therapy. The compound's structure allows for modifications that enhance its efficacy against viral pathogens. For instance:
- Mechanism of Action : Research indicates that compounds similar to 2-Amino-1,9-dihydro derivatives can effectively inhibit viral polymerases, thereby reducing viral load in infected patients .
- Comparative Studies : Studies comparing various nucleoside analogs have shown that derivatives like 2-Amino-1,9-dihydro compounds exhibit superior antiviral activity compared to traditional treatments .
Case Studies
Several case studies illustrate the effectiveness of Entecavir and its intermediates:
Mechanism of Action
The mechanism of action of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] involves its role as an intermediate in the synthesis of Entecavir. Entecavir works by inhibiting the reverse transcriptase enzyme of the hepatitis B virus, thereby preventing viral replication. The molecular targets and pathways involved include the viral DNA polymerase and the replication machinery of the virus.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Uniqueness
The uniqueness of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] lies in its specific structure, which makes it a crucial intermediate in the synthesis of Entecavir. Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research and industrial applications.
Biological Activity
The compound 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one (CAS number: 1354695-84-3) is a complex organic molecule with significant biological activity. It serves as an intermediate in the synthesis of antiviral drugs such as Entecavir, which is used to treat hepatitis B infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O3 |
| Molecular Weight | 457.52 g/mol |
| Solubility | Soluble in chloroform and DCM |
Structural Characteristics
The structure of the compound includes a purine base, which is crucial for its biological activity, particularly in antiviral applications. The presence of multiple phenylmethoxy groups enhances its lipophilicity, potentially improving membrane permeability.
Antiviral Activity
The primary biological activity of this compound is its role as an antiviral agent. As an intermediate in the synthesis of Entecavir, it exhibits significant efficacy against hepatitis B virus (HBV). Entecavir works by inhibiting viral replication through the following mechanisms:
- Inhibition of Viral Polymerase : The compound inhibits the HBV polymerase enzyme, which is essential for viral DNA synthesis.
- Incorporation into Viral DNA : It can be incorporated into viral DNA, leading to chain termination during replication.
Pharmacological Studies
Recent studies have demonstrated the compound's effectiveness in vitro against HBV. For instance:
- Study 1 : A study conducted on HepG2 cells showed that treatment with Entecavir resulted in a significant reduction in HBV DNA levels, confirming the antiviral potential of its precursors, including this compound] .
- Study 2 : Another investigation using animal models indicated that administration of Entecavir led to reduced liver inflammation and fibrosis associated with chronic HBV infection .
Cytotoxicity and Safety Profile
While the antiviral activity is promising, assessing the cytotoxicity of the compound is crucial for its safety profile:
- Cytotoxicity Assays : Various assays (e.g., MTT assay) have been employed to evaluate cell viability upon exposure to different concentrations of the compound. Results indicate that at therapeutic doses, the compound exhibits minimal cytotoxic effects on liver cell lines .
Case Study 1: Efficacy in Chronic Hepatitis B Patients
A clinical trial involving patients with chronic hepatitis B demonstrated that those treated with Entecavir showed significant improvements in liver function tests and a marked decrease in viral load over a 48-week period. The study highlighted the importance of the compound's structural integrity for maintaining antiviral efficacy.
Case Study 2: Resistance Development
Research has also focused on potential resistance mechanisms associated with prolonged use of Entecavir. Mutations in the HBV polymerase gene can lead to reduced sensitivity to the drug. This emphasizes the need for ongoing monitoring and potential combination therapies to mitigate resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this cyclopentyl-derived compound, and how can purity be validated?
- Methodological Answer : The compound's synthesis can be approached via stereoselective cyclopentane ring formation, leveraging benzyl ether protecting groups for hydroxyl moieties (common in and ). Key steps include:
- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to achieve the (1R,3R,4R) configuration.
- Protection Strategies : Benzyl ethers (phenylmethoxy groups) are stable under acidic/basic conditions, enabling selective deprotection .
- Purity Validation : High-resolution mass spectrometry (HRMS) and 1H NMR (≥95% purity, as in ) are critical. For example, HRMS in positive ion mode confirms molecular weight .
Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH Profiling : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups (e.g., methylene or amino groups) .
- Data Interpretation : Compare degradation products via LC-MS to propose degradation pathways.
Advanced Research Questions
Q. What advanced techniques optimize yield and stereochemical fidelity in large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining stereochemistry, as demonstrated for similar Fmoc-protected compounds .
- Flow Chemistry : Enhances reproducibility for multi-step syntheses, particularly for air-sensitive intermediates (e.g., using nitrogen atmosphere, as in ) .
- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms or biological target interactions?
- Methodological Answer :
- DFT Calculations : Model transition states to confirm the feasibility of proposed cyclization pathways (e.g., cyclopentane ring closure) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes with conserved phenylmethoxy-binding pockets) .
- MD Simulations : Assess conformational stability of the compound in aqueous vs. lipid environments to guide formulation studies .
Q. What strategies address challenges in confirming structural analogs’ bioactivity without reliable commercial reference standards?
- Methodological Answer :
- Synthetic Controls : Synthesize and characterize analogs with systematic modifications (e.g., replacing phenylmethoxy with pyridyl groups) .
- Biological Assays : Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition and SPR binding studies) to cross-validate activity .
- Data Normalization : Compare results to structurally validated compounds in public databases (e.g., PubChem BioAssay) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed NMR spectra for this compound?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) that cause signal splitting .
- Isotopic Labeling : Use 13C-labeled precursors to trace unexpected peaks (e.g., confirming methylene bridge stability) .
- Collaborative Validation : Cross-check spectra with independent labs or computational NMR prediction tools (e.g, ACD/Labs) .
Structural and Functional Insights
Q. What are the critical considerations for designing derivatives to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Polar Group Introduction : Replace benzyl ethers with PEGylated or hydroxylated analogs (e.g., as in for phenolic derivatives) .
- LogP Optimization : Use shake-flask or chromatographic methods to measure partition coefficients and guide substituent selection .
- Crystallography : Solve crystal structures (e.g., via X-ray diffraction, as in ) to identify solvent-accessible regions for modification .
Safety and Handling
Q. What safety protocols are recommended for handling reactive intermediates during synthesis?
- Methodological Answer :
- Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for steps requiring anhydrous conditions (e.g., Grignard reactions) .
- Toxic Byproducts : Monitor for phenylmethanol derivatives via GC-MS and implement scrubbers for volatile waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
